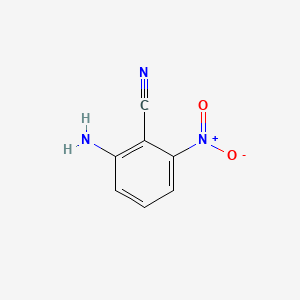

2-Amino-6-nitrobenzonitrile

Description

Overview of 2-Amino-6-nitrobenzonitrile as a Synthetic Precursor

The utility of this compound in chemical synthesis is primarily derived from the reactivity of its three functional groups. The ortho-positioning of the amino and nitrile groups is particularly suitable for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.

A key application of related 2-aminobenzonitrile (B23959) scaffolds is in the synthesis of quinazolines and quinazolinones. clockss.orgossila.com For instance, the general class of 2-nitrobenzonitriles can be converted to quinazolin-4(3H)-ones through a one-pot reaction involving reduction of the nitro group, followed by cyclization. clockss.org These quinazolinone cores are central to several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which act as inhibitors of the epidermal growth factor receptor-tyrosine kinase. clockss.org The synthesis pathway typically involves the reduction of the nitro group to an amine, which then readily undergoes cyclization with a suitable one-carbon source to form the pyrimidinone ring of the quinazoline (B50416) system.

Furthermore, analogous compounds like 2-amino-6-fluorobenzonitrile (B142694) are used as precursors for synthesizing quinazoline derivatives with antimalarial and anticancer properties, as well as aminoquinoline derivatives that can act as cholinesterase inhibitors for potential Alzheimer's disease treatments. ossila.com The presence of the nitro group in this compound offers a handle for further functionalization, most commonly through its reduction to a primary amine, thereby creating a diamino-substituted benzene (B151609) ring which can be used to construct a variety of heterocyclic structures. For example, a series of 2-amino-6-arylsulfonylbenzonitriles, which are structurally related, were synthesized and identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org

Significance of Substituted Benzonitriles in Organic Chemistry and Medicinal Chemistry Research

Substituted benzonitriles are a class of compounds of profound importance in both organic and medicinal chemistry. The nitrile group is a versatile functional unit; it is strongly electron-withdrawing and can participate in a wide array of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. beilstein-journals.org

In medicinal chemistry, the benzonitrile (B105546) moiety is a recognized pharmacophore present in numerous therapeutic agents. nih.gov Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of conditions. nih.gov The nitrile group's strong dipole allows it to act as a hydrogen bond acceptor, often mimicking the function of a hydroxyl or carbonyl group in interactions with biological targets like enzymes and receptors. nih.gov

A key strategy in drug discovery is bioisosteric replacement, where one functional group is swapped for another to improve a drug's properties. Benzonitriles are frequently used as bioisosteres for pyridines. researchgate.net This substitution can enhance metabolic stability and biological potency. researchgate.net For example, para-substituted aryl nitriles are common in drug design as the nitrile group's inductive properties can make the aromatic ring less susceptible to oxidative metabolism. nih.gov

Benzonitriles are crucial intermediates for synthesizing a vast range of heterocyclic compounds and other complex molecular architectures. rsc.org Their ability to act as electrophiles allows for the creation of new carbon-carbon and carbon-heteroatom bonds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgrsc.org

Current Research Landscape and Emerging Areas in this compound Studies

The current research landscape for compounds structurally related to this compound is focused on exploiting their potential in medicinal chemistry for developing novel therapeutic agents. The 2-aminobenzonitrile scaffold is a key feature in several areas of drug discovery.

One of the most significant areas of research involves the development of HIV inhibitors. A study published in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationship (SAR) of a series of 2-amino-6-arylsulfonylbenzonitriles as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org The research found that the sulfone derivatives, in particular, showed activity in the nanomolar range against the virus. acs.org X-ray crystallography of one of the potent compounds complexed with the HIV-1 reverse transcriptase enzyme provided a rational basis for the observed SAR and the compounds' potency. acs.org

Research into other biological activities is also active. Compounds with the 2,6-disubstituted benzonitrile structure have been investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai The strategic placement of different functional groups on the benzonitrile ring allows for the fine-tuning of biological activity. The amino group can serve as a hydrogen bond donor, while the nitro and nitrile groups influence the electronic properties of the molecule, which can be critical for binding to specific biological targets. ontosight.ai

Emerging research focuses on the efficient synthesis of complex heterocyclic systems from aminonitrile precursors. While not exclusively focused on this compound, studies on the synthesis of thienopyrimidines, pyridines, and other fused systems from related aminocarbonitrile derivatives demonstrate the broad utility of this class of compounds in generating molecular diversity for biological screening. journalirjpac.comrsc.org These synthetic efforts, often employing modern techniques like microwave-assisted synthesis, aim to create libraries of novel compounds for evaluation against various diseases. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEQTCIVZQOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507805 | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63365-23-1 | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Nitrobenzonitrile

Classical Synthetic Routes to 2-Amino-6-nitrobenzonitrile

Traditional methods for synthesizing this compound rely on fundamental organic reactions, including nitration, reduction, and cyanation. These pathways, while established, often involve multiple steps and require careful control of reaction conditions.

Nitration-based Approaches for Benzonitrile (B105546) Synthesis

The introduction of a nitro group onto a benzonitrile framework is a key step in many synthetic routes. The nitration of benzonitrile itself typically yields a mixture of isomers. researchgate.net The presence of the electron-withdrawing cyano group directs nitration primarily to the meta position. researchgate.net Therefore, direct nitration of benzonitrile is not a straightforward path to ortho-nitro isomers like this compound.

A more targeted approach involves the nitration of an aniline (B41778) precursor followed by conversion to the nitrile. However, direct nitration of aniline is often problematic due to the high reactivity of the amino group. Protecting the amino group, for instance by acylation, allows for more controlled nitration. Subsequent removal of the protecting group and conversion of a suitable functional group to a nitrile can then be performed.

Nitration of substituted benzonitriles is also a viable strategy. For example, the nitration of 2-chlorobenzonitrile (B47944) can introduce a nitro group at the 6-position. This can be followed by a nucleophilic aromatic substitution of the chlorine atom with an amino group. The use of nitronium salts, such as nitronium fluoborate (NO₂BF₄), has been shown to be effective for the nitration of aromatic nitriles, including the synthesis of dinitro derivatives. google.com

| Starting Material | Nitrating Agent | Key Intermediates | Relevant Findings |

| Benzonitrile | Nitric Acid/Sulfuric Acid | m-Nitrobenzonitrile | The electron-withdrawing nature of the cyano group directs nitration to the meta position. researchgate.net |

| Substituted Benzonitriles | Nitronium Fluoborate | Mononitro and Dinitro Benzonitriles | This method allows for nitration under moderate temperatures without hydrolysis of the nitrile group. google.com |

Reduction of Dinitro Precursors to Aminonitro Compounds

A common strategy for synthesizing aminonitro aromatic compounds involves the selective reduction of a dinitro precursor. In the context of this compound, a suitable starting material would be 2,6-dinitrobenzonitrile. The challenge lies in selectively reducing one nitro group while leaving the other intact.

Various reagents can be employed for the partial reduction of dinitroarenes. Sodium sulfide (B99878) or polysulfides in aqueous or alcoholic solutions are classic reagents for this purpose. stackexchange.com The choice of solvent and reaction temperature is crucial for achieving selectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be used, but controlling the reaction to stop at the mono-amino stage can be difficult. organic-chemistry.org Other reducing agents, such as tin(II) chloride in acidic media, have also been utilized for the reduction of aromatic nitro compounds. wikipedia.org

The selective reduction is often influenced by the electronic and steric environment of the nitro groups. In asymmetrically substituted dinitrobenzenes, the less sterically hindered nitro group is often preferentially reduced. stackexchange.com

| Dinitro Precursor | Reducing Agent | Product | Key Considerations |

| 2,6-Dinitrobenzonitrile | Sodium Polysulfide (Na₂Sₓ) | This compound | Reaction conditions must be carefully controlled to prevent further reduction to the diamine. stackexchange.com |

| 2,6-Dinitrobenzonitrile | Palladium on Carbon (Pd/C) with H₂ | This compound | Careful monitoring is required to halt the reaction after the reduction of only one nitro group. organic-chemistry.org |

| 2,6-Dinitrobenzonitrile | Tin(II) Chloride (SnCl₂) | This compound | This method is a classical approach for nitro group reduction. wikipedia.org |

Cyanation Strategies from Halogenated Aromatic Compounds

The introduction of a nitrile group onto an aromatic ring can be achieved through the cyanation of an aryl halide. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN), is a well-established method for this transformation. google.com To synthesize this compound via this route, a suitable starting material would be 2-amino-6-nitro-halobenzene, such as 2-bromo-6-nitroaniline.

The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. google.com The reactivity of the aryl halide is an important factor, with iodides and bromides being more reactive than chlorides.

More modern approaches to cyanation involve transition metal-catalyzed reactions, particularly with palladium catalysts. These methods often allow for milder reaction conditions and broader substrate scope. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). researchgate.net

| Starting Material | Cyanating Agent | Catalyst/Solvent | Reaction Type |

| 2-Bromo-6-nitroaniline | Copper(I) Cyanide (CuCN) | DMF or NMP | Rosenmund-von Braun Reaction google.com |

| 2-Chloro-6-nitroaniline | Zinc Cyanide (Zn(CN)₂) | Palladium Catalyst | Palladium-Catalyzed Cyanation researchgate.net |

| 2-Iodo-6-nitroaniline | Sodium Cyanide (NaCN) | Palladium Catalyst | Palladium-Catalyzed Cyanation researchgate.net |

Multi-step Convergent and Linear Synthetic Pathways

The synthesis of this compound can be designed as either a linear or a convergent synthesis. scholarsresearchlibrary.com

In a linear synthesis , the molecule is built step-by-step from a single starting material. For example, one could start with 2-chloro-6-nitrotoluene, oxidize the methyl group to a carboxylic acid, convert the acid to an amide, and finally dehydrate the amide to the nitrile. The amino group would then be introduced by nucleophilic aromatic substitution of the chlorine.

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. This includes the use of advanced catalytic systems and process optimization.

Catalytic Systems in the Synthesis of this compound and Analogs

Catalysis plays a crucial role in the synthesis of complex organic molecules. For the synthesis of this compound and its analogs, various catalytic systems can be employed.

Palladium-catalyzed cross-coupling reactions are particularly versatile. As mentioned, palladium catalysts are effective for the cyanation of aryl halides. researchgate.net They can also be used for amination reactions (Buchwald-Hartwig amination) to introduce the amino group. For example, 2-chloro-6-nitrobenzonitrile (B146369) could be reacted with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed reactions are also important, especially in cyanation (Rosenmund-von Braun) and amination (Ullmann condensation) reactions. Recent research has explored the use of copper catalysts for the synthesis of quinazolinones from 2-nitrobenzonitrile (B147312), which proceeds via the formation of a 2-aminobenzamide (B116534) intermediate. researchgate.net

Ruthenium-catalyzed reactions have been developed for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols. researchgate.net These reactions often proceed through a tandem process involving reduction of the nitro group and cyclization. While not directly yielding this compound, these methods highlight the potential of ruthenium catalysts in manipulating the functional groups present in the target molecule's precursors.

| Catalyst Type | Reaction | Substrate Example | Significance |

| Palladium | Cyanation | 2-Chloro-6-nitroaniline | Milder conditions and broader scope compared to classical methods. researchgate.net |

| Copper | Cyanation/Amination | 2-Bromo-6-nitroaniline | Well-established for cyanation; can also be used for amination. google.comresearchgate.net |

| Ruthenium | Tandem Reduction/Cyclization | 2-Nitrobenzonitriles | Enables efficient synthesis of related heterocyclic compounds. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of aromatic amines and nitriles aims to reduce environmental impact by using less hazardous reagents, employing safer solvents, and improving energy efficiency. msuniv.ac.in While specific green protocols for this compound are not extensively documented, general strategies from related syntheses offer a framework for sustainable production.

One key principle is the use of environmentally benign reducing agents. Glucose, an abundant and renewable resource, has been successfully used as a "green" reductant in the conversion of 2-nitrobenzonitrile to 2-aminobenzamide, a closely related transformation. chemistryviews.org This process often utilizes water as the solvent, eliminating the need for volatile organic compounds (VOCs). chemistryviews.org Another approach is the development of transition-metal-free reaction pathways, such as base-promoted syntheses, which avoid the use of potentially toxic and expensive heavy metal catalysts. rsc.orgcardiff.ac.uk Solvent-free reactions, where the reactants are heated directly after trituration, represent another pillar of green chemistry, minimizing solvent waste and simplifying product work-up. researchgate.net

Table 1: Green Chemistry Approaches in Aromatic Amine Synthesis

| Principle | Approach | Example/Application | Benefits |

|---|---|---|---|

| Use of Renewable Feedstocks | Employing biomass-derived reagents | Using glucose as a reductant for nitro group reduction. chemistryviews.org | Reduces reliance on fossil fuels; biodegradable. |

| Safer Solvents | Replacing volatile organic solvents (VOCs) with water | Performing reactions in aqueous media. chemistryviews.orgbeilstein-journals.org | Non-toxic, non-flammable, low cost. |

| Catalysis | Using non-toxic, recyclable catalysts | Employing base-promoted, metal-free cyclization. rsc.org | Avoids heavy metal contamination and waste. |

| Waste Prevention | Designing solvent-free reactions | Direct heating of reactants without a solvent medium. researchgate.net | Eliminates solvent waste, simplifies purification. |

High-Efficiency Reaction Conditions and Yield Enhancement Strategies

Achieving high efficiency and yield is paramount in chemical synthesis. For this compound and related compounds, this involves optimizing reaction parameters and selecting appropriate reagents and catalysts.

A primary route to this compound is the reduction of 2-Bromo-6-nitrobenzonitrile. Catalytic hydrogenation using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst is an effective method for this transformation. The choice of precursor can significantly impact yield; for instance, in nucleophilic aromatic substitution reactions, fluoro-derivatives are often more reactive than their chloro counterparts, leading to higher conversion rates under milder conditions. beilstein-journals.org

Patented industrial processes for similar molecules, such as 2-amino-6-nitrobenzoic acid, highlight the use of cuprous catalysts to facilitate aminolysis, resulting in high conversion rates and yields under mild conditions (70–150 °C and 0.2–3.0 MPa). google.com The optimization of reagent ratios and the use of specific solvent systems, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are also crucial for maximizing product formation.

Table 2: Yield Enhancement Strategies in the Synthesis of Substituted Benzonitriles

| Strategy | Method | Conditions | Reported Yield |

|---|---|---|---|

| Catalytic Reduction | Reduction of 2-Bromo-6-nitrobenzonitrile with H₂/Pd/C. | Acidic media to prevent nitrile hydrolysis. | High |

| Optimized Aminolysis | Reaction of 2-halo-6-nitrobenzoic acid with ammonia using a cuprous catalyst. google.com | 70–150 °C, 0.2–3.0 MPa in an organic solvent. | High, suitable for industrial scale. |

| Precursor Reactivity | Use of 2-fluoro-nitrobenzene instead of 2-chloro-nitrobenzene for SNAr. beilstein-journals.org | Water as solvent, K₂CO₃ as base. | Quantitative conversion |

| Catalytic Cyclization | Ru-catalyzed synthesis of quinazolinones from 2-nitrobenzonitriles and alcohols. bohrium.com | Air as oxidant. | High |

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical steps to ensure the required level of purity for subsequent applications. The specific method depends on the physical properties of the compound and the impurities present.

A common initial step after the reaction is complete involves quenching the reaction mixture, often with water, which can cause the product to precipitate if it is a solid. google.comgoogle.com The crude solid can then be isolated by simple filtration. google.com If the product remains in solution, solvent extraction is employed. This involves using an organic solvent, such as ethyl acetate, to extract the compound from the aqueous phase. The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product. google.com

For further purification, several techniques can be applied.

Crystallization: This is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent (or solvent mixture), such as ethanol/water or an aromatic hydrocarbon, and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. googleapis.com

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel is effective. The crude product is passed through a column packed with silica, and a gradient of solvents (e.g., hexane/ethyl acetate) is used to elute the components at different rates, allowing for the separation of the desired product.

Distillation: For compounds that are thermally stable, distillation, including steam distillation, can be an effective purification method. googleapis.com

Table 3: General Protocol for Isolation and Purification

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching & Precipitation | The reaction mixture is poured into water. google.com | To stop the reaction and precipitate the solid product. |

| 2. Isolation of Crude Product | The precipitate is collected by filtration or the aqueous solution is extracted with an organic solvent. google.comgoogle.com | To separate the crude product from the reaction medium and water-soluble impurities. |

| 3. Washing & Drying | The isolated solid is washed with water. If extracted, the organic phase is dried over anhydrous Na₂SO₄. google.comgoogle.com | To remove residual reagents and water. |

| 4. Final Purification | The crude product is purified by crystallization, column chromatography, or distillation. googleapis.com | To achieve high purity by removing closely related impurities. |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Nitrobenzonitrile

Nucleophilic Substitution Reactions Involving the Nitro and Amino Groups

The chemical structure of 2-Amino-6-nitrobenzonitrile, featuring an amino group and a nitro group, allows it to participate in various nucleophilic substitution reactions. The amino group can act as a nucleophile, while the nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring, making it more susceptible to nucleophilic attack. rsc.org

In related compounds like 2-Bromo-6-nitrobenzonitrile, the bromine atom, which is situated in a position analogous to the amino group, can be displaced by nucleophiles. Similarly, in 2-fluorobenzonitrile (B118710) derivatives, the fluorine atom can be substituted by nucleophiles, a reaction promoted by a base. rsc.org While direct displacement of the amino group in this compound is less common, the amino group can participate as a nucleophile itself. For instance, the amino group can engage in nucleophilic addition to a cyano group in an intermolecular reaction, leading to the formation of new heterocyclic structures. rsc.org The amino group's nucleophilicity, however, can be diminished by the presence of strong electron-withdrawing groups like the nitro substituent. cardiff.ac.uk In some cases, the nitro group itself can be displaced by a strong nucleophile, a reaction observed with similar nitro-activated aromatic compounds. rsc.org

Dimerization and Self-Condensation Reactions of this compound

Ortho-aminonitriles are known to undergo self-condensation or dimerization, particularly under thermal or basic conditions, to form fused heterocyclic systems like quinazolines. acs.org A close isomer, 2-Amino-5-nitrobenzonitrile (B98050), readily dimerizes when heated at 180°C in alcoholic ammonia (B1221849). acs.org This reaction proceeds through the intermolecular reaction of the amino group of one molecule with the nitrile group of another to form an amidine intermediate, which then undergoes intramolecular cyclization to yield a substituted 4-aminoquinazoline. acs.org

Given the structural similarities, this compound is expected to undergo a similar dimerization reaction under appropriate conditions, leading to the formation of a substituted 4-amino-8-nitroquinazoline. Such self-condensation reactions are a general method for synthesizing fused 4-aminopyrimidine (B60600) heterocycles from o-aminonitriles. acs.org

Functional Group Transformations and Derivatizations of this compound

Beyond the specific reactions of the amino and nitro groups, this compound can undergo various other transformations, making it a versatile building block.

Nitrile Group Transformations : The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-amino-6-nitrobenzoic acid) or an amide (2-amino-6-nitrobenzamide). evitachem.com In a reaction catalyzed by copper and hydrazine (B178648) hydrate, the nitrile group of 2-nitrobenzonitrile (B147312) has been observed to hydrolyze to an amide concurrently with the reduction of the nitro group, leading to the formation of 2-aminobenzamide (B116534). researchgate.net

Amino Group Derivatization : The amino group can be acylated or alkylated to introduce a wide range of substituents. For example, reaction with an acyl chloride would yield the corresponding N-acyl derivative.

Synthesis of Heterocycles : The product of the nitro group reduction, 2,6-diaminobenzonitrile, is a valuable precursor for synthesizing fused heterocyclic compounds. The two amino groups can react with various electrophiles to form pyrimidines, imidazoles, or other ring systems. For instance, the cyclocondensation of related dinitro compounds with thioglycolic acid esters is a known route to aminobenzothiophenes. researchgate.net

This array of possible transformations underscores the utility of this compound as a key intermediate for accessing a diverse range of more complex molecules and fused heterocyclic systems. researchgate.net

Design, Synthesis, and Structural Elucidation of 2 Amino 6 Nitrobenzonitrile Derivatives

Synthesis of Substituted Benzonitrile (B105546) Analogs Derived from 2-Amino-6-nitrobenzonitrile

The generation of substituted benzonitrile analogs from this compound often involves chemical modifications at its functional groups. A primary synthetic route is the reduction of the nitro group to an amine, which can then be further functionalized. For instance, the reduction of 2-amino-5-nitrobenzonitrile (B98050) using iron powder and ammonium (B1175870) chloride yields the corresponding diamine. nih.gov Another approach involves the reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that can be further reacted with anilines to produce substituted quinazolines. nih.gov

The amino group can also be a site for modification. For example, acylation of the amino group is a common strategy. In some syntheses, the amino group of a related compound, 2-aminobenzothiazole, is acylated before nitration to selectively obtain the 6-nitro derivative. google.com This acyl group can later be removed. google.com

Furthermore, the aromatic ring itself can be substituted. For instance, 2-amino-3-fluoro-5-nitrobenzonitrile (B1405230) is a derivative where a fluorine atom has been introduced to the benzene (B151609) ring.

Below is a table summarizing some synthetic transformations involving 2-amino-nitrobenzonitrile derivatives:

| Starting Material | Reagents | Product |

| 2-Amino-5-nitrobenzonitrile | Iron powder, NH4Cl | 2,5-Diaminobenzonitrile |

| 2-Amino-5-nitrobenzonitrile | DMF-DMA, then anilines | 6-Nitroquinazoline derivatives |

| 2-Acylaminobenzothiazole | Nitric acid | 2-Acylamino-6-nitrobenzothiazole |

Development of Heterocyclic Systems Utilizing this compound

The strategic placement of functional groups in this compound makes it an excellent precursor for various heterocyclic frameworks.

Quinazoline (B50416) and Quinazolinone Frameworks

Quinazoline and quinazolinone derivatives are readily synthesized from 2-aminobenzonitrile (B23959) precursors. A common method involves the reaction of 2-aminobenzonitriles with benzyl (B1604629) alcohols in the presence of a copper catalyst to yield quinazolinones. rsc.org Another approach utilizes a cobalt catalyst in an alcohol-water system for a tandem hydration and dehydrogenative coupling to form quinazolinones. acs.org The synthesis of 4-aminoquinazolines can be achieved through the Dimroth rearrangement of intermediates formed from 2-aminobenzonitriles. scielo.br Additionally, 2-amino-5-nitrobenzonitrile can be reacted with formic acid to produce 6-nitroquinazolin-4-(3H)-one. jst.go.jp

The following table presents examples of quinazoline and quinazolinone synthesis:

| Starting Material | Reagents/Catalyst | Product |

| 2-Aminobenzonitriles | Benzyl alcohols, Copper catalyst | Substituted quinazolinones rsc.org |

| 2-Aminobenzonitriles | Aliphatic alcohol–water, Cobalt salt, PP3 ligand | Quinazolinones acs.org |

| 2-Amino-5-nitrobenzonitrile | Formic acid | 6-Nitroquinazolin-4-(3H)-one jst.go.jp |

Benzimidazole (B57391) and Indazole Ring Systems

The synthesis of benzimidazoles from this compound is not direct. However, related compounds like 3-amino-4-(N-substituted-amino)-benzonitriles can be condensed with arylaldehydes to form benzimidazole derivatives. turkjps.orgnih.gov

Indazole synthesis can be achieved from 2-nitrobenzonitriles. For instance, 2-nitrobenzonitriles can be converted to substituted benzamidines, which then undergo reductive cyclization to form 3-amino-2H-indazoles. nih.gov Another method involves the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives, catalyzed by copper, to produce 3-aminoindazoles. organic-chemistry.org Furthermore, ortho-nitrobenzaldehydes, which can be derived from nitrotoluenes, react with primary amines to form indazolones. aub.edu.lb

Here are some examples of benzimidazole and indazole synthesis:

| Starting Material | Reagents/Method | Product |

| 3-Amino-4-(N-substituted-amino)-benzonitriles | Arylaldehydes | Benzimidazole derivatives turkjps.orgnih.gov |

| 2-Nitrobenzonitriles | Two-step sequence including reductive cyclization | 3-Amino-2H-indazoles nih.gov |

| 2-Halobenzonitriles | Hydrazine derivatives, Copper catalyst | 3-Aminoindazoles organic-chemistry.org |

| o-Nitrobenzyl alcohols | Primary amines, Base | Indazolones aub.edu.lb |

Thiazole (B1198619) and Benzothiazole (B30560) Derivatives

The synthesis of thiazole derivatives generally involves the Hantzsch reaction, which is the condensation of α-haloketones with thioamides. derpharmachemica.com This method allows for the creation of structurally diverse 2-aminothiazoles. derpharmachemica.com

For benzothiazoles, a common route is the condensation of 2-aminothiophenols with various reagents. For example, reaction with aldehydes in the presence of an iodine promoter yields 2-substituted benzothiazoles. organic-chemistry.org Alternatively, 2-acylaminobenzothiazoles can be nitrated to produce 2-acylamino-6-nitrobenzothiazole, which can then be deprotected to 2-amino-6-nitrobenzothiazole. google.com

The table below shows examples of thiazole and benzothiazole synthesis:

| Starting Material | Reagents/Method | Product |

| α-Haloketones and Thioamides | Hantzsch reaction | 2-Aminothiazole derivatives derpharmachemica.com |

| 2-Aminothiophenols and Aldehydes | Iodine promoter | 2-Substituted benzothiazoles organic-chemistry.org |

| 2-Acylaminobenzothiazole | Nitric acid, then saponification | 2-Amino-6-nitrobenzothiazole google.com |

Pyrazole (B372694), Indole (B1671886), and Other Nitrogen-Containing Heterocycles

Pyrazole derivatives can be synthesized through various methods, including the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine. jetir.org A more direct approach for N-substituted pyrazoles uses primary amines, which are reacted with a 1,3-dicarbonyl compound and an amination reagent. nih.gov

Indole synthesis has multiple established routes. The Bartoli indole synthesis, for example, involves the reaction of ortho-substituted nitrobenzenes with vinyl Grignard reagents. beilstein-journals.org Another method, the Reissert indole synthesis, starts with the condensation of o-nitrotoluene with an oxalic ester, followed by reduction and cyclization. bhu.ac.in

The following table provides examples of pyrazole and indole synthesis:

| Starting Material | Reagents/Method | Product |

| 1,3-Dicarbonyl compound and Hydrazine | Knorr pyrazole synthesis | Pyrazole derivatives jetir.org |

| Primary amine, 1,3-dicarbonyl compound, Amination reagent | Direct N-substitution | N-Substituted pyrazoles nih.gov |

| Ortho-substituted nitrobenzene, Vinyl Grignard reagent | Bartoli indole synthesis | 7-Substituted indoles beilstein-journals.org |

| o-Nitrotoluene, Oxalic ester | Reissert indole synthesis | Indole-2-carboxylic acid bhu.ac.in |

Structure-Activity Relationship (SAR) Studies in Derivative Design and Synthesis

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of derivatives of this compound. These studies investigate how modifications to the chemical structure affect the compound's potency and selectivity for a biological target.

For a series of 2-amino-6-nitrobenzothiazole-derived hydrazones designed as monoamine oxidase (MAO) inhibitors, SAR studies revealed that the inclusion of a methylene (B1212753) spacer group was significant for MAO-B inhibitory potency. nih.govresearchgate.net Molecular modeling studies further supported these findings, showing a good correlation between experimental and theoretical inhibitory data. nih.govresearchgate.net

In the development of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors, preliminary SAR studies showed that introducing different halide groups on the phenyl ring of the 4-anilino group had varied effects on potency. nih.gov For instance, a 4-bromo substituent maintained potency, while 4-fluoro and 3-chloro substituents reduced it. nih.gov A 4-trifluoromethyl group, however, slightly improved the potency. nih.gov

For a series of 2-amino-5-arylthiobenzonitriles and their sulfoxide (B87167) and sulfone derivatives, which showed activity against HIV-1, SAR studies indicated that the sulfones were the most potent. acs.org It was also found that a meta-substituent, particularly a methyl group, on the arylsulfonyl moiety generally increased antiviral activity. acs.org

The table below presents a hypothetical example of SAR data:

| Compound | R1 Group | R2 Group | IC50 (nM) |

| A | -NO2 | -H | 150 |

| B | -NO2 | -CH3 | 80 |

| C | -NH2 | -H | 300 |

| D | -NH2 | -CH3 | 120 |

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Nitrobenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in 2-amino-6-nitrobenzonitrile and the nature of their chemical bonds.

Interactive Table: FT-IR Spectral Data of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Amino (NH₂) |

| N-H Symmetric Stretch | ~3400 | Amino (NH₂) |

| C≡N Stretch | 2206 | Nitrile (C≡N) researchgate.net |

| NO₂ Asymmetric Stretch | 1562-1535 | Nitro (NO₂) openbiotechnologyjournal.com |

| NO₂ Symmetric Stretch | 1359-1328 | Nitro (NO₂) openbiotechnologyjournal.com |

| C-N Stretch | 1400-1200 | Amino (C-NH₂) nih.gov |

| Aromatic C=C Stretch | ~1600-1450 | Benzene (B151609) Ring |

FT-Raman spectroscopy offers complementary data to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa, based on the change in molecular polarizability. up.ac.za For this compound, the symmetric vibrations of the nitro group and the stretching of the C≡N bond are expected to produce strong Raman signals. The aromatic ring vibrations also give rise to characteristic bands in the FT-Raman spectrum. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

Interactive Table: FT-Raman Spectral Data of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3460 | Amino (NH₂) nih.gov |

| C≡N Stretch | Strong | Nitrile (C≡N) |

| NO₂ Symmetric Stretch | Strong | Nitro (NO₂) |

Normal coordinate analysis (NCA) is a computational method used to assign the observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions. worldscientific.com This analysis involves calculating the potential energy distribution (PED) for each vibrational mode, which quantifies the contribution of different internal coordinates (bond stretching, angle bending, etc.) to a particular vibration. researchgate.net For this compound, NCA helps to resolve ambiguities in band assignments, especially in the complex fingerprint region where vibrations can be coupled. worldscientific.commuthayammal.in It provides a detailed understanding of how the amino, nitro, and nitrile groups interact with the benzene ring and with each other through the vibrational modes. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic structure and transitions within the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions between molecular orbitals. The presence of the benzene ring, along with the electron-donating amino group and the electron-withdrawing nitro and nitrile groups, gives rise to distinct absorption maxima (λmax). Typically, π→π* transitions, originating from the aromatic system, appear at shorter wavelengths and are high in intensity. The n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group, occur at longer wavelengths and are generally of lower intensity. The specific positions of these absorptions are influenced by the solvent polarity. In related nitroaniline derivatives, these transitions are well-documented. arkat-usa.org For instance, a related compound, 2-amino-4,6-diphenyl-3-nitrobenzonitrile, exhibits strong absorption in the near-UV/visible range with a λₘₐₓ between approximately 349–365 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules by probing the magnetic environments of the nuclei.

The ¹H NMR spectrum of this compound provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic protons will appear as a multiplet in the downfield region, with their specific chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The protons of the amino group will typically appear as a broad singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in a specific region of the spectrum. The carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached amino and nitro groups. The carbon attached to the electron-withdrawing nitro group will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Varies (Aromatic region) | Multiplet | Aromatic Protons |

| ¹H | Varies | Broad Singlet | Amino (NH₂) Protons |

| ¹³C | Varies | Singlet | Nitrile Carbon (C≡N) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation (e.g., LC-MS, EI-MS)

Mass spectrometry is a critical analytical tool for determining the molecular formula and understanding the fragmentation behavior of organic compounds. For this compound (C₇H₅N₃O₂), with a molecular weight of 163.14 g/mol , various mass spectrometric techniques can be employed. chemsynthesis.comsigmaaldrich.comchem-space.comchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of moderately polar compounds like this compound, often employing soft ionization techniques such as Electrospray Ionization (ESI). ncsu.eduresearchgate.netnih.gov Predicted ESI-MS data for this compound suggests the formation of several common adducts. uni.lu The observation of the protonated molecule [M+H]⁺ at an m/z of 164.04546 and the sodium adduct [M+Na]⁺ at 186.02740 would confirm the molecular weight of the compound. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 162.03090. uni.lu

The fragmentation of this compound would likely proceed through several key pathways:

Loss of nitric oxide (NO): A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 133.

Loss of a nitro group (NO₂): This would result in a fragment at m/z 117. The MS data for the isomer 2-Amino-5-nitrobenzonitrile (B98050) indeed shows a significant peak at m/z 117. nih.gov

Loss of hydrogen cyanide (HCN): Elimination of the nitrile group as HCN from the parent ion or subsequent fragments is another plausible pathway.

Sequential loss of CO and other small molecules: Following the initial losses, further fragmentation can occur. For instance, the fragment at m/z 133 from 2-Amino-5-nitrobenzonitrile likely corresponds to the loss of NO. nih.gov

A proposed fragmentation pathway would involve the initial formation of the molecular ion at m/z 163. This could then undergo the loss of the nitro group to form a fragment at m/z 117 or the loss of nitric oxide to yield a fragment at m/z 133.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 164.04546 |

| [M+Na]⁺ | 186.02740 |

| [M-H]⁻ | 162.03090 |

| [M+NH₄]⁺ | 181.07200 |

| [M+K]⁺ | 202.00134 |

| [M]⁺ | 163.03763 |

| [M]⁻ | 163.03873 |

This table is based on predicted data.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the specific crystal structure of this compound has not been detailed in published literature, extensive information is available for its isomers and structurally related compounds, which allows for a comprehensive understanding of its likely solid-state architecture. The crystal structure of the isomer 2-Amino-5-nitrobenzonitrile has been determined and provides a valuable reference (CCDC Number: 231063). nih.gov

The analysis of related nitrobenzonitrile compounds, such as 3-nitrobenzonitrile (B78329) and 2,6-dibromo-4-nitrobenzonitrile, reveals common supramolecular motifs that are likely to be present in the crystal structure of this compound. iucr.orgiucr.org These structures are often stabilized by a network of intermolecular interactions.

In the solid state, the planar benzene ring will act as a scaffold for the amino, nitro, and nitrile substituents. The supramolecular architecture is expected to be dominated by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the nitrile group (-C≡N) are effective hydrogen bond acceptors. It is highly probable that N-H···O and N-H···N hydrogen bonds will be key interactions in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one molecule interacts with the electron-poor π system of a neighboring molecule. These interactions typically result in the formation of stacked columns of molecules within the crystal lattice, with interplanar distances characteristic of such interactions. iucr.org For example, in the crystal structure of 3-nitrobenzonitrile, molecules are organized into stacks with an interplanar distance of 3.3700 Å. iucr.org

Table 2: Crystallographic Data for the Related Compound 3-Nitrobenzonitrile iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8436 (2) |

| b (Å) | 13.3661 (8) |

| c (Å) | 6.9150 (4) |

| β (°) | 103.578 (5) |

| Volume (ų) | 345.50 (4) |

| Z | 2 |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. analis.com.my For substituted benzonitriles, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently applied to understand their molecular and electronic behavior. analis.com.myresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-amino-6-nitrobenzonitrile, this process would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

The analysis would particularly focus on the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to potential intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, the molecule is expected to have a largely planar conformation, which would be confirmed by the optimization calculations. Conformational analysis would explore different rotational isomers (conformers) to ensure the identified structure is the global minimum and not just a local one.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy level indicates a greater ability to act as an electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level suggests a greater ability to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing nitro and nitrile groups. This "push-pull" electronic arrangement is typical for such molecules.

Charge distribution analysis, often performed using methods like Mulliken population analysis, would calculate the partial atomic charges on each atom. analis.com.my This reveals the electrostatic potential of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other reagents.

Prediction and Interpretation of Spectroscopic Properties (Vibrational and Electronic)

DFT calculations are widely used to predict and help interpret experimental spectra.

Vibrational Spectra (Infrared and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. dntb.gov.ua Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C≡N nitrile group, N-H stretching and bending of the amino group, or symmetric and asymmetric stretching of the N-O bonds in the nitro group. Comparing the calculated spectrum with an experimental one allows for a detailed and accurate assignment of the observed spectral bands. analis.com.my

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. analis.com.myworldwidejournals.com The analysis would identify the nature of these transitions, typically π → π* and n → π* transitions, providing insight into the electronic behavior of the molecule upon light absorption. analis.com.my

Global and Local Reactivity Descriptors from DFT

Based on the calculated energies of the frontier orbitals and total electronic energy, various global and local reactivity descriptors can be calculated. These quantities provide a quantitative measure of the molecule's reactivity.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |

| Electronegativity (χ) | χ = -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Note: This table describes the theoretical framework. Specific values for this compound are not available.

Local reactivity descriptors, such as Fukui functions, would be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Advanced Quantum Chemical Analyses

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netresearchgate.net It provides a more intuitive chemical picture than one based on delocalized molecular orbitals.

For this compound, NBO analysis would be particularly useful for:

Quantifying Intramolecular Charge Transfer (ICT): It would quantify the electron density transfer from the donor groups (amino) to the acceptor groups (nitro, nitrile) through the π-conjugated system.

Analyzing Hyperconjugative Interactions: The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction to investigate would be the delocalization of the lone pair electrons of the amino nitrogen (nN) into the antibonding π* orbitals of the aromatic ring (nN → πring), and the delocalization from the ring into the antibonding π orbitals of the nitro and nitrile groups.

Confirming Hydrogen Bonding: NBO analysis can confirm and quantify the strength of the intramolecular hydrogen bond between the amino and nitro groups.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this method provides a detailed map of close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystal structure.

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights intermolecular short and long contacts. Red regions on the dnorm map indicate close contacts, typically hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. analis.com.my

For aromatic compounds with amino and nitro groups, such as isomers and derivatives of benzonitrile (B105546), Hirshfeld analysis typically reveals the dominance of several key interactions. analis.com.mynih.gov In the case of 2-amino-4-chlorobenzonitrile (B1265954), for instance, N···H/H···N contacts are the most significant contributors, indicating the presence of N–H···N interactions. lifescienceglobal.com For other related structures, H···H, C···H/H···C, and O···H/H···O interactions are also prominent. nih.govresearchgate.net

Given the structure of this compound, which contains an amino group (a hydrogen bond donor), a nitro group, and a nitrile group (hydrogen bond acceptors), a Hirshfeld surface analysis would be expected to reveal significant contributions from N-H···N (between the amino group and the nitrile nitrogen) and N-H···O (between the amino group and the nitro oxygen) hydrogen bonds. The presence of the aromatic ring would also lead to C···H and potential π-π stacking interactions.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Benzonitrile Derivatives

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40-50% |

| N···H/H···N | ~15-25% |

| C···H/H···C | ~10-20% |

| O···H/H···O | ~5-10% |

| C···C | ~5-7% |

| C···N/N···C | ~2-4% |

| Note: This table presents typical data for analogous compounds like 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and 2-amino-4-chlorobenzonitrile to illustrate the expected findings for this compound. nih.govdergipark.org.tr |

First-Order Hyperpolarizability Calculations for Nonlinear Optical Properties

First-order hyperpolarizability (β) is a tensor quantity that measures the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large β values are of significant interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system (the benzene ring) in this compound suggests it possesses a "push-pull" electronic structure, which is a key feature for high NLO activity.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for calculating the first-order hyperpolarizability of molecules. researchgate.networldwidejournals.com Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to perform these calculations. lifescienceglobal.comresearchgate.net The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (β_xxx, β_xyy, β_xzz, etc.) using a standard formula.

For a related isomer, 4-amino-3-nitrobenzonitrile, DFT calculations have been employed to study its electronic structure and hyperpolarizability, highlighting the charge transfer from the amino to the nitro group upon excitation, which is fundamental to its NLO properties. worldwidejournals.com The calculations reveal that such molecules exhibit significant hyperpolarizability values, often many times greater than that of standard reference materials like urea.

The calculated hyperpolarizability is influenced by the molecular geometry and the electronic transitions. Time-dependent DFT (TD-DFT) is used to study the excited states and to understand the nature of the electronic transitions (e.g., π→π* transitions) that contribute to the NLO response. worldwidejournals.com

Table 2: Components of First-Order Hyperpolarizability (β) Calculated via DFT

| Component | Description |

| β_xxx, β_yyy, β_zzz | Diagonal components of the hyperpolarizability tensor. |

| β_xyy, β_xzz, etc. | Off-diagonal components of the hyperpolarizability tensor. |

| β_tot (or <β>) | The total (or average) first-order hyperpolarizability, a scalar value indicating the magnitude of the NLO response. |

| Note: This table describes the parameters obtained from a typical DFT calculation of first-order hyperpolarizability. The specific values for this compound would be determined through such a computational study. |

Thermodynamic Parameters and Stability Analysis of this compound

Computational methods are frequently used to predict the thermodynamic properties of molecules, providing crucial information about their stability and reactivity. Parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) can be determined through theoretical calculations.

The Gibbs free energy (G) is a particularly important parameter as it indicates the thermodynamic stability of a compound. A lower Gibbs free energy of formation suggests a more stable molecule. scielo.br By comparing the Gibbs free energies of different isomers or reaction products, the relative stability and the spontaneity of chemical processes can be assessed.

For instance, theoretical studies on substituted benzonitriles and related compounds have successfully used these methods to evaluate their thermodynamic properties and to understand how different functional groups affect molecular stability. iapaar.comresearchgate.net The analysis provides a foundation for assessing the thermal hazards and predicting the behavior of the compound under various conditions.

Table 3: Calculated Thermodynamic Parameters for a Molecule via DFT

| Parameter | Symbol | Description |

| Zero-Point Vibrational Energy | ZPVE | The vibrational energy of the molecule at 0 K. |

| Enthalpy | H | The total heat content of the system (Electronic + Thermal). |

| Entropy | S | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy | G | The energy available to do useful work, indicating thermodynamic stability (G = H - TS). |

| Note: This table outlines the key thermodynamic parameters that are typically calculated using computational chemistry methods like DFT. The specific values are dependent on the chosen level of theory and basis set. |

Research Applications and Functional Material Development Based on 2 Amino 6 Nitrobenzonitrile

Role of 2-Amino-6-nitrobenzonitrile as a Versatile Synthetic Intermediate in Complex Organic Synthesis

This compound is a valuable and versatile building block in the field of organic synthesis. cymitquimica.comguidechem.com Its unique structure, featuring an amino group, a nitro group, and a nitrile group on a benzene (B151609) ring, allows for a wide range of chemical transformations. cymitquimica.com These functional groups can be selectively modified to create more complex molecules, making it a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comontosight.aiscbt.com

The presence of both an amino and a nitro group makes this compound and its isomers useful in creating heterocyclic compounds. journalirjpac.com For example, the related compound 2-amino-6-fluorobenzonitrile (B142694) is used to synthesize quinazolines, which are bicyclic heterocycles with applications in anticancer and antimalarial drugs. ossila.com Similarly, 2-amino-5-nitrobenzonitrile (B98050) serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The strategic placement of the functional groups on the aromatic ring influences the compound's reactivity and potential applications. ontosight.ai For instance, the electron-withdrawing nature of the nitro and cyano groups in related bromo-nitrobenzonitrile derivatives increases the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic substitution reactions.

The amino group can undergo reactions like diazotization, which is a key step in the synthesis of azo dyes. nih.gov The nitro group can be reduced to an amino group, providing a pathway to synthesize various diamino compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. ontosight.ai This versatility makes this compound a valuable starting material for creating a diverse library of organic molecules with potential applications in various fields.

Development of Functional Materials Utilizing this compound Derived Scaffolds

The unique chemical structure of this compound makes it an attractive scaffold for the development of a variety of functional materials. Its derivatives have been explored for applications in organic dyes and pigments, optoelectronic and nonlinear optical materials, and polymer chemistry.

Derivatives of this compound are utilized in the synthesis of organic dyes and pigments. ontosight.aismolecule.com The presence of the amino group allows for diazotization, a critical reaction in the formation of azo dyes, which constitute a significant portion of the dye market. nih.govicm.edu.pl Azo dyes are known for their vibrant colors, and their synthesis is often straightforward and cost-effective. nih.govunb.ca

The general process for creating azo dyes involves the diazotization of a primary aromatic amine, such as an aminobenzonitrile derivative, followed by coupling with an electron-rich nucleophile. nih.gov The specific color of the resulting dye is influenced by the chemical structure of both the diazonium salt and the coupling component. For instance, the synthesis of disperse dyes for polyester (B1180765) fabrics, producing orange and red shades, has been achieved using derivatives of 2-amino-4-hydroxy thiazole (B1198619). ekb.eg

The incorporation of nitro and cyano groups, as found in this compound, can influence the electronic properties and, consequently, the color and fastness of the dyes. ontosight.ai Research has shown that azo dyes derived from various heterocyclic compounds can exhibit good dyeing properties on different fibers, including polyester, silk, and wool. sapub.org The resulting dyed fabrics often show good fastness to light, washing, and rubbing.

| Dye Type | Starting Material/Core Structure | Resulting Colors | Applications |

| Azo Dyes | Aromatic amines (including aminobenzonitriles) | Yellow, red, orange, brown, blue unb.ca | Textile dyeing, pH indicators unb.ca |

| Disperse Dyes | 2-amino-4-hydroxy thiazole derivatives | Orange, red ekb.eg | Polyester fabrics ekb.eg |

| Azo-Anthraquinone Dyes | 1,4-bis((4-aminophenyl)amino) anthrancene-9,10-dione | Deep blue mdpi.com | Cotton fibers mdpi.com |

Derivatives of this compound are promising candidates for the development of optoelectronic and nonlinear optical (NLO) materials. nih.gov These materials are crucial for applications in technologies like organic light-emitting diodes (OLEDs), solar cells, and optical data storage. metu.edu.tr The key to their functionality lies in their molecular structure, which often consists of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system. rsc.orgrsc.org This "push-pull" configuration facilitates intramolecular charge transfer (ICT), which is responsible for their unique optical properties. rsc.org

The amino group in this compound can act as an electron donor, while the nitro and cyano groups are strong electron acceptors. rsc.org This inherent push-pull nature makes it a suitable building block for NLO-active molecules. nih.gov By modifying the donor and acceptor groups and extending the π-conjugated system, the NLO properties of the resulting materials can be fine-tuned. rsc.org

Theoretical and experimental studies have shown that organic chromophores with large first hyperpolarizability (β) values, a measure of the second-order NLO response, can be designed and synthesized using push-pull strategies. metu.edu.trmdpi.com For instance, computational studies on various push-pull systems have demonstrated that strategic placement of donor and acceptor groups can lead to significant enhancement of NLO properties. nih.govmdpi.com Research on similar push-pull chromophores has shown that they can exhibit high second-order NLO susceptibility (χ(2)), a key parameter for practical applications. mdpi.com

| Material Type | Core Structure/Concept | Key Properties | Potential Applications |

| Push-Pull Chromophores | Donor-π-Acceptor (D-π-A) | Intramolecular Charge Transfer (ICT), High First Hyperpolarizability (β) rsc.orgmdpi.com | Organic Light-Emitting Diodes (OLEDs), Solar Cells, Nonlinear Optical (NLO) Devices metu.edu.tr |

| Thienothiophene-based Chromophores | Isomeric thienothiophene donors with various acceptors | Tunable thermal, electrochemical, and (non)linear optical properties rsc.org | Advanced organic materials rsc.org |

| Naphthalene-based Scaffolds | Push-pull configuration on an octacyclic naphthalene (B1677914) base | Significant NLO response, effective intramolecular charge transfer nih.gov | Optoelectronic applications nih.gov |

This compound and its derivatives are also utilized in polymer chemistry and material science. The functional groups present in this molecule allow it to be incorporated into polymer chains, either as a monomer or as a functional additive, to create materials with specific properties. scbt.com

One significant application is in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. zeusinc.comnih.gov Polyimides are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. core.ac.ukmdpi.com Amino-containing benzonitriles can potentially be used as monomers or modifiers in this process to tailor the properties of the resulting polyimides.

The incorporation of specific functional groups from this compound can impart desired characteristics to the polymers. For example, the presence of nitrile groups can enhance the polymer's thermal stability and solvent resistance. The nitro and amino groups can be further modified to introduce other functionalities, such as cross-linking sites or groups that enhance adhesion to other materials.

| Polymer Type | Monomers/Precursors | Synthesis Method | Key Properties | Applications |

| Polyimides | Dianhydrides and diamines zeusinc.com | Two-step polycondensation core.ac.ukmdpi.com | High thermal stability, chemical resistance, good mechanical properties zeusinc.comnih.gov | Electronics, aerospace, high-performance films and coatings nih.gov |

Optoelectronic and Nonlinear Optical (NLO) Material Research based on Derivatives

Exploration in Emerging Technologies and Advanced Materials (e.g., corrosion inhibition, energy storage, energy conversion)

Recent research has begun to explore the potential of this compound derivatives in emerging technologies and advanced materials, including corrosion inhibition.

Corrosion inhibition is a critical area of research aimed at protecting metallic materials from degradation. Organic compounds, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, as well as π-electrons, have shown great promise as corrosion inhibitors. mdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Benzonitrile (B105546) derivatives, including those with amino and nitro groups, have been investigated as corrosion inhibitors for mild steel in acidic media. researchgate.net For example, a study on 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile demonstrated their effectiveness as corrosion inhibitors for mild steel in a hydrochloric acid solution. researchgate.net The results indicated that these compounds act as excellent corrosion inhibitors, with their performance attributed to their ability to adsorb onto the steel surface. researchgate.net While direct studies on this compound for corrosion inhibition are not as prevalent, the promising results from related structures suggest that it could be a valuable scaffold for designing new and effective corrosion inhibitors. google.com

The exploration of this compound and its derivatives in energy storage and energy conversion is a nascent field with potential for future development. The unique electronic properties of push-pull systems derived from this scaffold, as discussed in the context of NLO materials, could also be relevant for applications in organic solar cells (energy conversion) and as components in organic batteries or supercapacitors (energy storage).

Mechanistic Investigations of Biological Interactions for 2 Amino 6 Nitrobenzonitrile Derivatives

Molecular Mechanisms of Antimicrobial Interaction of Derived Compounds

Derivatives of 2-amino-6-nitrobenzonitrile have shown promise as antimicrobial agents. Understanding how these compounds interfere with essential microbial processes is key to developing them into effective drugs. Research has focused on their ability to disrupt DNA synthesis and inhibit critical metabolic enzymes in pathogenic microorganisms.

The interaction of this compound derivatives with DNA is a significant area of investigation for their antimicrobial and anticancer properties. The ability of a compound to bind to and interfere with the function of DNA can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Certain nitro compounds are known to exert their antimicrobial effects by interfering with nucleic acid synthesis, which can result in DNA damage within the target pathogens. mdpi.com The structural features of this compound, including the nitro and amino groups, suggest its potential to serve as a precursor for compounds that can induce apoptosis in cancer cells, a process intrinsically linked to DNA integrity. The fluorine atom, when present in derivatives, may enhance lipophilicity, thereby improving cellular uptake and the compound's ability to reach its intracellular target, which is often DNA.

Research into related compounds has shown that the introduction of a nitro group can activate the molecule for nucleophilic attack, a reactivity that can be exploited in the design of DNA-interacting agents. Furthermore, metal complexes of ligands structurally related to this compound have been shown to bind to DNA through intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. ekb.eg This mode of binding can cause significant structural distortions in the DNA, hindering processes like replication and transcription. nih.gov For instance, copper complexes of certain organic ligands have demonstrated a strong binding affinity for DNA, with evidence suggesting an intercalative binding mode. ekb.eg

Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is a crucial enzyme in the energy metabolism of anaerobic bacteria and protozoa. mdpi.com This enzyme catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA, a central molecule in cellular metabolism. mdpi.com The inhibition of PFOR is a validated strategy for the development of antimicrobial agents against these organisms.

Derivatives of nitazoxanide (B1678950), a known PFOR inhibitor, have been a focus of research. The 2-amino-5-nitrothiazole (B118965) moiety of nitazoxanide is understood to be responsible for its activity against PFOR. This has led to the development of a library of derivatives, including those with benzene (B151609) ring substitutions, to identify compounds with increased potency. Amixicile, a notable derivative, has shown significant efficacy in animal models of Clostridium difficile infection, a condition often linked to prior antibiotic use.

The mechanism of PFOR inhibition by these nitro-containing compounds is believed to involve the reduction of the nitro group within the anaerobic environment of the target organism. This reduction is facilitated by the low redox potential of ferredoxin, a protein that receives electrons from PFOR. mdpi.com The reduced nitro compound is a reactive species that can then interfere with the enzyme's function. One proposed mechanism is the deprotonation of the activated thiamine (B1217682) pyrophosphate (TPP) cofactor, which is essential for the PFOR catalytic cycle, thereby inactivating the enzyme. usda.govresearchgate.net This unique mechanism of action, which targets a vital cofactor, may be less susceptible to the development of resistance based on mutations in the enzyme itself. researchgate.net

| Compound/Derivative | Target Organism/Enzyme | Key Findings |

| Nitazoxanide Analogues | Clostridium difficile | Leads with increased potency for PFOR were identified from a library of ~250 analogues. |

| Amixicile | Clostridium difficile | Showed significant protection in a mouse model of lethal infection and outperformed vancomycin (B549263) and fidaxomicin (B1672665) in preventing recurrence. |

| 2-Amino-5-nitrothiobenzamide Derivatives | Anaerobic Bacteria | Inhibit PFOR via reduction of the nitro group. |

Investigations into DNA Synthesis Interference

Enzyme Inhibition Studies of this compound Analogs

Beyond their antimicrobial properties, analogs of this compound have been investigated for their ability to inhibit other enzymes of therapeutic importance. These studies have explored their potential in treating neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). europeanreview.orgjrespharm.com The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain. jrespharm.com

Research has explored a variety of heterocyclic compounds, including benzimidazole (B57391) derivatives, as potential AChE inhibitors. europeanreview.org Some of these compounds have shown potent inhibitory activity against both AChE and the related enzyme butyrylcholinesterase (BChE). mdpi.comresearchgate.net For example, certain novel compounds have demonstrated strong, dual inhibitory effects on both AChE and BChE, with some exhibiting IC50 values in the sub-micromolar range. mdpi.com Kinetic and molecular modeling studies have suggested that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to effective inhibition. mdpi.com